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Compound of Interest

Compound Name:
2-(3,4-

Dichlorophenoxy)ethanamine

CAS No.: 38949-70-1

Cat. No.: B1320680

Get Quote

2-(3,4-Dichlorophenoxy)ethanamine: A Technical Monograph on Structure, Synthesis, and

Pharmacological Versatility

Part 1: Executive Summary & Molecular Architecture
2-(3,4-Dichlorophenoxy)ethanamine (also known as O-(3,4-Dichlorophenyl)ethanolamine)

represents a specialized chemical scaffold bridging agrochemical innovation and medicinal

chemistry. While often encountered as the primary amine precursor to the plant growth

regulator DCPTA (2-(3,4-dichlorophenoxy)triethylamine), this moiety serves as a "privileged

structure" in drug discovery, particularly in the design of Sigma-1 receptor ligands and

monoamine transporter inhibitors.

Its molecular architecture combines a lipophilic, electron-deficient aromatic tail with a polar,

cationic ethylamine head group. This amphiphilic nature allows it to penetrate lipid bilayers

while retaining specific affinity for G-protein coupled receptors (GPCRs) and ion channels.

Physiochemical Profile[1][2]
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Property Value / Description

IUPAC Name 2-(3,4-Dichlorophenoxy)ethanamine

Molecular Formula C₈H₉Cl₂NO

Molecular Weight 206.07 g/mol

Predicted LogP ~2.31 (Lipophilic)

pKa (Base) ~9.5 (Protonated at physiological pH)

H-Bond Donors 2 (Primary Amine)

H-Bond Acceptors 2 (Ether Oxygen, Amine Nitrogen)

Rotatable Bonds 3 (Flexible Linker)

Part 2: Synthetic Methodologies
To ensure high purity and prevent the formation of secondary/tertiary amine byproducts (poly-

alkylation), the synthesis of the primary amine requires controlled pathways. Two robust, self-

validating protocols are recommended for research applications.

Protocol A: The Nitrile Reduction Route (Industrial
Standard)
This method is preferred for scalability. It utilizes the nucleophilic attack of the phenoxide ion on

chloroacetonitrile, followed by a selective reduction.

Etherification: 3,4-Dichlorophenol is treated with Chloroacetonitrile (

) in the presence of a weak base (

) in refluxing Acetone or DMF.

Checkpoint: Monitor disappearance of phenol by TLC. The product, (3,4-

Dichlorophenoxy)acetonitrile, precipitates or is extracted.[1]

Reduction: The nitrile group is reduced to the primary amine using Lithium Aluminum Hydride

(
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) in dry THF or via catalytic hydrogenation (

, Raney Ni).

Advantage:[2][3][4] Eliminates risk of over-alkylation common in direct halide substitution.

Protocol B: The Gabriel Synthesis (High Precision)
Ideal for small-scale medicinal chemistry where purity is paramount.

Coupling: 3,4-Dichlorophenol is reacted with N-(2-Bromoethyl)phthalimide.

Deprotection: The phthalimide protecting group is cleaved using Hydrazine hydrate (

) in refluxing ethanol.

Result: Releases the free primary amine with no secondary amine contamination.

Visualization: Synthetic Pathways

Figure 1: Divergent Synthetic Strategies for Primary Amine Production
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Figure 1: The Nitrile route (top) offers scalability, while the Gabriel route (bottom) ensures

absolute amine specificity.

Part 3: Pharmacological Significance &
Applications[7]
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The 2-(3,4-Dichlorophenoxy)ethanamine scaffold acts as a versatile pharmacophore due to

its ability to mimic neurotransmitter side chains while providing a robust hydrophobic anchor.

Sigma-1 Receptor Ligands
The 3,4-dichlorophenyl tail is a classic "hydrophobic anchor" for Sigma-1 receptors (

). The ether oxygen functions as a hydrogen bond acceptor, and the ethylamine chain mimics
the cationic nitrogen found in endogenous ligands.

Mechanism: Ligands containing this moiety bind to the chaperone protein

at the mitochondrion-associated ER membrane (MAM), modulating calcium signaling and
cellular stress responses.

Research Utility: Derivatives are explored for neuroprotection and analgesia.[5]

Agrochemical Precursors (DCPTA)
This molecule is the immediate precursor to DCPTA (2-(3,4-Dichlorophenoxy)triethylamine), a

tertiary amine.[6]

Bioactivity: DCPTA regulates gene expression related to photosynthesis, increasing

chlorophyll content and Rubisco activity in crops.

Synthesis Link: The primary amine described here is exhaustively alkylated (using Ethyl

Bromide) to produce DCPTA.

Bioisosteric Design
In drug design, this scaffold serves as a flexible, metabolically stable linker.

Comparison: It is an open-chain bioisostere of 5,6-dichloro-2,3-dihydrobenzofuran.

Target Classes: Serotonin Transporter (SERT) inhibitors often feature this 3,4-

dichlorophenoxy motif (e.g., related to the phenoxyphenylpropylamine class).

Visualization: Pharmacophore Mapping
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Figure 2: Pharmacophore mapping illustrating the binding modes of the scaffold.

Part 4: Analytical Characterization
To validate the synthesis of 2-(3,4-Dichlorophenoxy)ethanamine, the following spectral

signatures must be confirmed.

1. ¹H-NMR Spectroscopy (CDCl₃, 400 MHz)

Aromatic Region (6.7 – 7.4 ppm):
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Look for the characteristic ABC pattern of the 1,2,4-trisubstituted benzene ring.

~7.30 (d, J=8.8 Hz, H-5)

~7.00 (d, J=2.9 Hz, H-2)

~6.75 (dd, J=8.8, 2.9 Hz, H-6)

Aliphatic Region:

~3.95 (t, J=5.2 Hz, 2H, -O-CH₂-)

~3.05 (t, J=5.2 Hz, 2H, -CH₂-NH₂)

~1.5-2.0 (br s, 2H, -NH₂, exchangeable with D₂O)

2. Infrared Spectroscopy (FT-IR)

3300-3400 cm⁻¹: N-H stretching (Primary amine doublet).

1240-1260 cm⁻¹: C-O-C asymmetric ether stretch (Strong).

800-850 cm⁻¹: C-Cl stretch.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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